molecular formula C10H11NO4 B555253 4-Carboxy-L-phenylalanine CAS No. 126109-42-0

4-Carboxy-L-phenylalanine

Cat. No. B555253
CAS RN: 126109-42-0
M. Wt: 209.2 g/mol
InChI Key: YXDGRBPZVQPESQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxy-L-phenylalanine is a compound that has been studied for its potential to modify the side chains of amino acids, which can affect the dynamics, stability, and activity of enzymes and other proteins . It has a molecular weight of 209.2 and its IUPAC name is 4-[(2S)-2-amino-2-carboxyethyl]benzoic acid .


Synthesis Analysis

While specific synthesis methods for 4-Carboxy-L-phenylalanine were not found in the search results, a study mentioned the use of isoniazid derivatization combined with LC-MS/MS for the quantification of carboxyl-containing metabolites (CCMs), including phenylalanine . This method significantly improved the detection coverage and sensitivity of CCMs .


Molecular Structure Analysis

The InChI code for 4-Carboxy-L-phenylalanine is 1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

Studies involving 4-Carboxy-L-phenylalanine aim to understand how modifications to the side chains of amino acids affect the dynamics, stability, and activity of enzymes and other proteins . This compound is also of interest in the design of novel peptides and proteins with altered chemical properties or enhanced biophysical characteristics .


Physical And Chemical Properties Analysis

4-Carboxy-L-phenylalanine is an off-white powder . It should be stored at temperatures between 0 - 8°C .

Scientific Research Applications

Mechanism of Action

Target of Action

4-Carboxy-L-phenylalanine is a compound utilized in the field of biochemistry and structural biology, particularly in the study of protein-protein interactions and enzyme catalysis . It is an analog of the amino acid L-phenylalanine with an additional carboxylic acid functional group . This compound can be incorporated into proteins in place of the native amino acid to investigate the role of phenylalanine residues in protein structure and function .

Mode of Action

4-Carboxy-L-phenylalanine interacts with its targets, primarily enzymes such as carboxypeptidase A . Carboxypeptidase A is an enzyme that hydrolyzes peptide bonds in peptides and proteins in biological systems . The interaction of 4-Carboxy-L-phenylalanine with carboxypeptidase A results in changes in the dynamics, stability, and activity of the enzyme .

Biochemical Pathways

The biochemical pathways affected by 4-Carboxy-L-phenylalanine are primarily those involving the metabolism of aromatic amino acids . Studies involving 4-Carboxy-L-phenylalanine aim to understand how modifications to the side chains of amino acids affect these pathways . For instance, it has been shown that plants utilize a microbial-like phenylpyruvate pathway to produce phenylalanine, and flux through this route is increased when the entry point to the arogenate pathway is limiting .

Result of Action

The molecular and cellular effects of 4-Carboxy-L-phenylalanine’s action primarily involve changes in the dynamics, stability, and activity of enzymes and other proteins . By modifying the side chains of amino acids, 4-Carboxy-L-phenylalanine can affect the structure and function of these proteins . This compound is also of interest in the design of novel peptides and proteins with altered chemical properties or enhanced biophysical characteristics .

Action Environment

The action of 4-Carboxy-L-phenylalanine can be influenced by various environmental factors. For instance, pH-sensitive delivery systems have been developed using carboxy-terminal phenylalanine-modified dendrimers, which show enhanced uptake into various cells, including T cells, under weak acidic conditions . This suggests that the action, efficacy, and stability of 4-Carboxy-L-phenylalanine can be influenced by the pH of the environment .

Future Directions

While specific future directions for 4-Carboxy-L-phenylalanine were not found in the search results, one study mentioned the potential of a targeted metabolomics strategy using isoniazid derivatization combined with LC-MS/MS for trace biological lineage analysis .

properties

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGRBPZVQPESQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carboxy-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Carboxy-L-phenylalanine
Reactant of Route 3
4-Carboxy-L-phenylalanine
Reactant of Route 4
4-Carboxy-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-Carboxy-L-phenylalanine
Reactant of Route 6
4-Carboxy-L-phenylalanine

Q & A

Q1: How does the incorporation of 4-Carboxy-L-phenylalanine into peptides affect their inhibitory activity against tyrosine kinases?

A: Research suggests that incorporating 4-Carboxy-L-phenylalanine at specific positions within peptide sequences can enhance their inhibitory activity against tyrosine kinases like pp60c-src. [] This enhancement is attributed to the additional interactions the carboxylic acid moiety can form within the catalytic region of the enzyme's active site. [] Specifically, the study demonstrated that a pentapeptide containing 4-Carboxy-L-phenylalanine exhibited stronger inhibition compared to an analogous peptide with L-phenylalanine in the same position. [] This highlights the importance of strategic structural modifications for optimizing the binding affinity and inhibitory potential of these peptides.

Q2: What synthetic approaches are available for incorporating 4-Carboxy-L-phenylalanine into peptides?

A: Efficient synthetic strategies often utilize a divergent approach starting from a common peptide intermediate. [] One method involves palladium-catalyzed carbonylation of a peptide containing 4-iodophenylalanine to introduce a formyl group, which is then oxidized to yield the desired 4-Carboxy-L-phenylalanine residue within the peptide sequence. [] This approach allows for the flexible synthesis of various peptide-based inhibitors containing 4-Carboxy-L-phenylalanine and its derivatives from a single intermediate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.